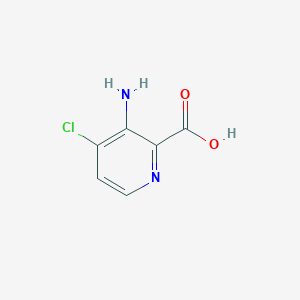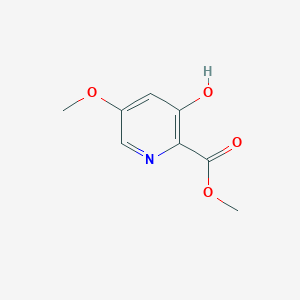
Methyl 3-hydroxy-5-methoxypicolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-hydroxy-5-methoxypicolinate: is an organic compound belonging to the class of picolinates It is characterized by a pyridine ring substituted with a methoxy group at the 5-position and a hydroxy group at the 3-position, with a methyl ester functional group at the carboxyl position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-hydroxy-5-methoxypicolinate typically involves the esterification of 3-hydroxy-5-methoxypicolinic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and catalyst concentration, can significantly improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-hydroxy-5-methoxypicolinate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 3-oxo-5-methoxypicolinic acid.
Reduction: 3-hydroxy-5-methoxypicolinyl alcohol.
Substitution: Various substituted picolinates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-hydroxy-5-methoxypicolinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 3-hydroxy-5-methoxypicolinate involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological targets.
Comparaison Avec Des Composés Similaires
- Methyl 3-hydroxy-5-methylpicolinate
- Methyl 3-hydroxy-5-ethoxypicolinate
- Methyl 3-hydroxy-5-chloropicolinate
Comparison: Methyl 3-hydroxy-5-methoxypicolinate is unique due to the presence of both hydroxy and methoxy groups, which can influence its reactivity and interactions. Compared to Methyl 3-hydroxy-5-methylpicolinate, the methoxy group provides different electronic and steric effects, potentially leading to different biological activities and chemical reactivity.
Propriétés
Formule moléculaire |
C8H9NO4 |
|---|---|
Poids moléculaire |
183.16 g/mol |
Nom IUPAC |
methyl 3-hydroxy-5-methoxypyridine-2-carboxylate |
InChI |
InChI=1S/C8H9NO4/c1-12-5-3-6(10)7(9-4-5)8(11)13-2/h3-4,10H,1-2H3 |
Clé InChI |
OFBLQNJENKKJAE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(N=C1)C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


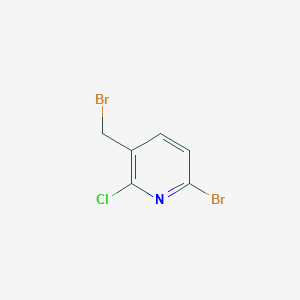


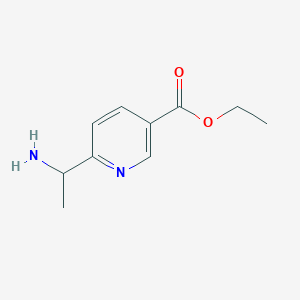
![ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B12971982.png)
![8-Fluoro-2-azaspiro[4.5]decane hydrochloride](/img/structure/B12971991.png)
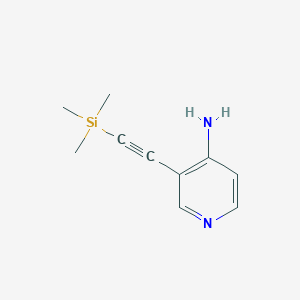
![3,6-Dibromo-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B12971999.png)
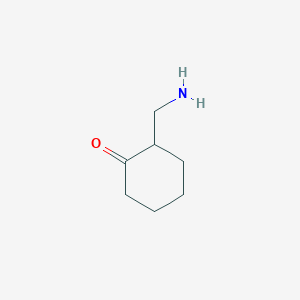
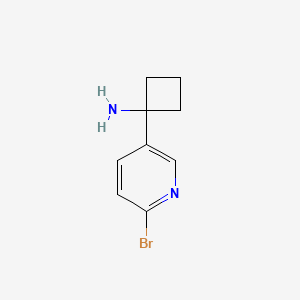
![4-Chloro-7-methoxyimidazo[1,5-a]quinoxaline](/img/structure/B12972016.png)
![(S)-6-((3-Chlorophenyl)(1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B12972017.png)

